molecular formula C18H23F3N2O3 B3390968 2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(3-(trifluoromethyl)benzyl)acetamide CAS No. 1312607-81-0

2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(3-(trifluoromethyl)benzyl)acetamide

Cat. No.: B3390968
CAS No.: 1312607-81-0
M. Wt: 372.4 g/mol
InChI Key: DMDANNXONDIOJM-UHFFFAOYSA-N
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Description

This compound features a morpholin-2-one core substituted at the 4-position with an ethyl group and at the 6-position with two methyl groups. The acetamide side chain is linked to a 3-(trifluoromethyl)benzyl group. Synthesized via a three-step process—alkylation, ester cleavage, and amide coupling—it was optimized for antifungal activity and plasma stability . Key attributes include:

  • Antifungal Activity: Broad-spectrum efficacy against Candida, Aspergillus, molds, and dermatophytes .
  • Plasma Stability: The 6,6-dimethyl substitution significantly enhances metabolic stability compared to earlier derivatives .
  • In Vivo Efficacy: Demonstrated a significant reduction in C. albicans fungal load in murine models .

Properties

IUPAC Name

2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O3/c1-4-23-11-17(2,3)26-16(25)14(23)9-15(24)22-10-12-6-5-7-13(8-12)18(19,20)21/h5-8,14H,4,9-11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDANNXONDIOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(OC(=O)C1CC(=O)NCC2=CC(=CC=C2)C(F)(F)F)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312607-81-0
Record name 2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(3-(trifluoromethyl)benzyl)acetamide is a synthetic compound belonging to the class of morpholine derivatives. It has garnered attention for its broad-spectrum antifungal activity , particularly against various strains of fungi, including Candida and Aspergillus species. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a morpholine ring with several modifications that enhance its biological activity:

  • Molecular Formula : C₁₄H₁₈F₃N₃O₂
  • Molecular Weight : Approximately 350.37 g/mol
  • Key Functional Groups :
    • Morpholine ring
    • Ketone group at position 2
    • Ethyl group at position 4
    • Trifluoromethylbenzyl group attached to the nitrogen atom

The presence of the trifluoromethyl group increases lipophilicity, which may enhance the compound's ability to penetrate biological membranes and exert its effects.

The antifungal mechanism of this compound primarily involves:

  • Inhibition of Cell Wall Synthesis : The compound likely disrupts the synthesis of critical components in fungal cell walls, leading to cell lysis.
  • Interference with Metabolic Pathways : It may inhibit key enzymes involved in metabolic pathways essential for fungal survival.

Antifungal Activity

In vitro studies have demonstrated that this compound exhibits potent antifungal activity against various strains:

Fungal StrainActivity (MIC in µg/mL)
Candida albicans0.5
Aspergillus fumigatus1.0
Dermatophytes0.8

These results indicate that the compound is effective at low concentrations, suggesting a high potency as an antifungal agent .

Case Studies

  • In Vivo Efficacy : A murine model of systemic Candida albicans infection showed significant reduction in fungal load in kidneys after treatment with the compound. This highlights its potential for therapeutic use in systemic fungal infections .
  • Stability Improvement : Modifications to the original morpholine structure improved plasmatic stability while maintaining antifungal efficacy, addressing previous limitations observed in earlier derivatives .

Research Findings

Recent studies have focused on optimizing the structure of morpholine derivatives to enhance their biological activity:

  • The introduction of a gem-dimethyl group at the 6-position significantly improved stability and maintained antifungal activity against a range of fungi .
  • Further optimization led to derivatives exhibiting broad-spectrum antifungal properties, reinforcing the potential for developing new therapeutics targeting resistant fungal strains .

Comparison with Similar Compounds

Substituent Variations on the Morpholin-2-One Core

Compound Name 4-Position Substituent 6-Position Substituent Key Findings
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Acetyl 6,6-Dimethyl - Moderate antifungal activity but lower plasma stability than ethyl-substituted analogs .
2-(6,6-Dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Methylsulfonyl 6,6-Dimethyl - Enhanced solubility but reduced in vitro potency due to electron-withdrawing sulfonyl group .
Target Compound Ethyl 6,6-Dimethyl Optimal balance: ethyl provides hydrophobic interactions, while 6,6-dimethyl enhances stability .

Variations in the Benzyl Acetamide Side Chain

Compound Name Benzyl Substituent Biological Activity
N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide Biphenyl-3-ylmethyl Broad antifungal activity but poor bioavailability due to high molecular weight .
N-(3,4-Dichlorobenzyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide 3,4-Dichlorobenzyl Improved target binding but increased cytotoxicity .
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide 3-(Trifluoromethyl)phenyl (benzothiazole-linked) Low synthetic yield (19%) and narrow antifungal spectrum .
Target Compound 3-(Trifluoromethyl)benzyl Superior pharmacokinetics: trifluoromethyl enhances lipophilicity and target affinity without toxicity .

Structure-Activity Relationship (SAR) Insights

  • Morpholinone Core Modifications: The 4-ethyl group optimizes hydrophobic interactions with fungal targets, while bulkier substituents (e.g., acetyl) reduce potency . The 6,6-dimethyl substitution is critical for blocking oxidative metabolism, improving plasma half-life .
  • Benzyl Group Optimization :
    • Electron-withdrawing groups (e.g., trifluoromethyl) enhance binding to fungal enzymes compared to halogens or methoxy groups .
    • Substituting benzyl with heteroaromatic groups (e.g., benzothiazole) reduces synthetic feasibility and antifungal breadth .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(3-(trifluoromethyl)benzyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(3-(trifluoromethyl)benzyl)acetamide

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